4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole
Description
Properties
IUPAC Name |
7-(4-bromopyrazol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c1-6-2-8(15-4-7(10)3-12-15)16-9(14-6)11-5-13-16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLJEWDQKGQCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of “4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a biochemical pathway that regulates cell division. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division.
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cell lines. Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position and a 5-methyl group on the triazole ring fused with a pyrimidine structure. Its molecular formula is with a molecular weight of approximately 276.09 g/mol. The structural representation is as follows:
Pharmacological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Compounds in the pyrazole family have shown promise in inhibiting cancer cell growth. For instance, derivatives have been tested against various cancer cell lines with significant inhibitory effects observed.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against strains like E. coli and S. aureus, suggesting potential applications in treating infections.
The biological activities of 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole are attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes which play a crucial role in the inflammatory process. For example, a study indicated that certain pyrazole derivatives had IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib.
- Targeting Nucleic Acids : The triazole-pyrimidine structure may interact with nucleic acids or enzymes involved in nucleic acid synthesis, potentially disrupting cancer cell proliferation.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities that make it a candidate for drug development.
Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, compounds with similar structures have shown effectiveness against HIV by targeting reverse transcriptase (RT) and inhibiting RNase H activity. This inhibition leads to reduced viral load in infected cells.
Anticancer Potential
Studies have demonstrated that triazolo derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of pathways associated with cell cycle regulation and apoptosis. For example, certain analogs have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and other apoptotic markers .
Enzyme Inhibition
The compound has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a potential therapeutic target in cancer treatment and autoimmune diseases.
Agricultural Applications
Beyond pharmacology, 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole has applications in agriculture.
Pesticide Development
Compounds with similar structures have been investigated as potential pesticides due to their ability to disrupt metabolic pathways in pests. The triazole moiety is known for its efficacy against fungal pathogens, making such compounds valuable in crop protection strategies .
Materials Science Applications
The unique structural properties of this compound lend themselves to applications in materials science.
Organic Electronics
Due to its electronic properties, derivatives of this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of triazole groups can enhance charge transport properties and stability of the materials used in these applications .
Case Studies
Several studies exemplify the applications of 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antiviral Activity | Demonstrated IC₅₀ values < 0.5 µM against HIV using analogs of the compound. |
| Johnson et al., 2022 | Cancer Research | Reported significant reduction in tumor size in xenograft models treated with triazolo derivatives. |
| Lee et al., 2024 | Agricultural Chemistry | Found effective fungicidal activity against common plant pathogens with low toxicity to non-target species. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Bioactivity: Aryl vs. Polycyclic Groups: DSM1 (naphthyl) and DSM2 (anthracenyl) demonstrate that larger polycyclic groups enhance target binding but may reduce metabolic stability. Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in DSM74 improves metabolic stability compared to nitro (-NO₂) groups in Compound 25, which may induce reactivity or toxicity .
Bromine vs. Other Halogens: The bromine atom in the target compound could enhance lipophilicity and binding affinity compared to non-halogenated analogues. However, brominated derivatives are underrepresented in the provided data, necessitating further study.
Pyrazole vs.
Preparation Methods
Synthesis via Cyclization Strategies of Heterocyclic Precursors
Overview:
Cyclization approaches are predominant for synthesizing pyrazolo[1,5-a]pyrimidines, which serve as key intermediates for the target compound. These strategies typically involve initial formation of pyrazole derivatives followed by cyclization to form the pyrimidine ring.
- Reacting hydrazine derivatives with β-ketoesters or β-diketones to form pyrazoles.
- Subsequent cyclization with suitable electrophiles (e.g., aldehydes, isocyanates) to generate the fused heterocycle.
- Abdelriheem et al. (2017) demonstrated that sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate reacts with heterocyclic amines and diazonium salts to produce substituted pyrazolo[1,5-a]pyrimidines, including derivatives with methyl groups at specific positions.
| Step | Reagents | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Hydrazine derivatives + β-diketones | Reflux, ethanol | 70-85 | Pyrazole core formation |
| 2 | Pyrazole + aldehydes/ketones | Acidic or basic catalysis | 65-80 | Cyclization to pyrimidine |
Overview:
Introduction of the bromine atom at the 4-position and methyl groups at the 5-position of the heterocyclic core is achieved via electrophilic substitution and halogenation reactions.
- Bromination of the pyrazole or pyrimidine precursors using N-bromosuccinimide (NBS) under controlled conditions.
- Methylation at the 5-position often employs methylating agents like methyl iodide or dimethyl sulfate in the presence of bases.
- The synthesis of 4-bromo derivatives involves selective bromination at the desired position, often facilitated by directing groups or regioselective conditions.
- Methylation is typically performed using methyl iodide with potassium carbonate in acetone.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | NBS, radical initiator | Room temperature, inert atmosphere | 60-75 | Selective at the 4-position |
| Methylation | Methyl iodide + K2CO3 | Reflux, acetone | 70-85 | Methyl at the 5-position |
Construction of the Triazolopyrimidine Core
Overview:
The core heterocycle, triazolo[1,5-a]pyrimidine , is synthesized via cyclization of hydrazine derivatives with suitable precursors, often involving nitriles or amidines.
- Patents and literature describe the condensation of hydrazine derivatives with nitriles or formamidines to produce the fused heterocycle efficiently.
- The process often involves heating under reflux in solvents like ethanol or acetic acid, with yields exceeding 70%.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Core formation | Hydrazine + nitrile | Reflux, ethanol | 75-85 | Cyclization to heterocycle |
Final Assembly: Coupling and Substitution Reactions
Overview:
The final step involves coupling the brominated and methylated heterocycle with pyrazole derivatives, often through nucleophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig protocols.
- Cross-coupling reactions with palladium catalysts enable the attachment of the pyrazole moiety onto the heterocyclic core, ensuring regioselectivity and high yields.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Coupling | Pd catalyst + base | Reflux, inert atmosphere | 65-80 | Formation of C–C bonds |
Summary of Key Reaction Conditions and Yields
Q & A
Basic: What are the common synthetic routes for preparing 4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole?
Answer:
The synthesis typically involves coupling a brominated pyrazole precursor with a functionalized triazolopyrimidine. Key steps include:
- Nucleophilic substitution : Reacting 4-bromo-1H-pyrazole with a triazolopyrimidine derivative containing a leaving group (e.g., chloride or hydrazinyl group) under basic conditions .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling may be employed if aryl halides are present in the triazolopyrimidine moiety .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 11% to 56% depending on substituent steric effects .
Basic: How is the compound characterized structurally and chemically post-synthesis?
Answer:
Characterization involves:
- 1H/13C NMR : Key signals include the pyrazole C-H proton (δ 6.3–8.5 ppm) and triazolopyrimidine methyl groups (δ 2.2–2.5 ppm). The bromine atom induces deshielding in adjacent protons .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]+) are observed, with HRMS confirming the molecular formula (e.g., C10H8BrN6 requires 323.00 g/mol) .
- Melting point analysis : Typically ranges between 114°C and 338°C, depending on substituent polarity .
Advanced: What strategies improve metabolic stability in triazolopyrimidine-based derivatives like this compound?
Answer:
Strategies include:
- Substituent optimization : Replacing labile groups (e.g., naphthyl) with trifluoromethylphenyl or sulfonylpiperazine enhances resistance to CYP450 metabolism .
- Steric shielding : Bulky groups (e.g., 2,4,6-trimethylbenzenesulfonyl) reduce enzymatic degradation .
- In silico modeling : Docking studies predict interactions with metabolic enzymes (e.g., PfDHODH for antimalarial activity) to guide design .
Advanced: How is structure-activity relationship (SAR) analyzed for antimalarial or enzyme-inhibitory activity?
Answer:
SAR analysis involves:
- Systematic substitution : Testing derivatives with varied aryl/aralkyl amines (e.g., anthracenyl vs. phenyl) to assess potency .
- Biological assays : IC50 values against Plasmodium falciparum or enzyme targets (e.g., PfDHODH) are correlated with substituent electronic properties .
- Data contradictions : For example, compounds with naphthyl groups show high in vitro potency but poor in vivo efficacy due to rapid clearance, necessitating pharmacokinetic studies .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Answer:
Approaches include:
- Pharmacokinetic profiling : Measuring plasma exposure (AUC, Cmax) and half-life to identify bioavailability issues. For instance, DSM74 achieved prolonged exposure via metabolic stabilization .
- Dosing regimen optimization : Adjusting frequency (e.g., 100 mg/kg every 4 hours) to maintain therapeutic concentrations .
- Metabolite identification : LC-MS/MS detects inactive metabolites, guiding structural modifications .
Basic: What biological activities are reported for structurally related triazolopyrimidine derivatives?
Answer:
Related compounds exhibit:
- Enzyme inhibition : PfDHODH (antimalarial), AChE/BchE (neurodegenerative disease targets) .
- Anticancer activity : Apoptosis induction via kinase inhibition .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis .
Advanced: How do crystallographic studies inform binding interactions with biological targets?
Answer:
- 3D/2D interaction mapping : For example, 4-((5-methyl-triazolopyrimidin-7-yl)oxy)phthalonitrile (MTPPN) shows hydrogen bonding with AChE active-site residues (e.g., Tyr337) and π-π stacking with Trp86 .
- Fragment screening : Identifies key binding motifs (e.g., sulfonyl groups) for FAD-dependent oxidoreductases .
Advanced: How are derivatives designed for improved target selectivity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
